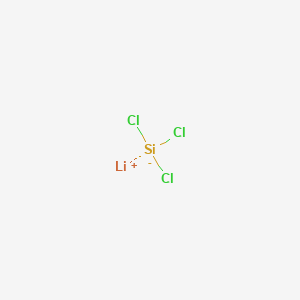
Lithium;trichlorosilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;trichlorosilanide is a chemical compound that combines lithium and trichlorosilane. Trichlorosilane is an inorganic compound with the formula HCl₃Si, and it is a colorless, volatile liquid. This compound is used in various chemical processes and has significant applications in the semiconductor industry due to its reactivity and ability to produce ultrapure silicon .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium;trichlorosilanide can be synthesized by treating powdered metallurgical grade silicon with hydrogen chloride at elevated temperatures (around 300°C). The reaction produces trichlorosilane and hydrogen as byproducts: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HCl}_3\text{Si} + \text{H}_2 ]
Industrial Production Methods: The industrial production of trichlorosilane involves the direct chlorination of silicon. This process is optimized to achieve high yields (80-90%) and involves the use of specialized equipment to handle the volatile and reactive nature of trichlorosilane .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium;trichlorosilanide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and lithium chloride.
Reduction: Can be reduced to form silane and lithium chloride.
Substitution: Reacts with organic compounds to form organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Involves reducing agents like hydrogen.
Substitution: Utilizes organic compounds with reactive groups.
Major Products Formed:
Oxidation: Silicon dioxide (SiO₂) and lithium chloride (LiCl).
Reduction: Silane (SiH₄) and lithium chloride (LiCl).
Substitution: Various organosilicon compounds, depending on the organic reactant used.
Applications De Recherche Scientifique
Lithium;trichlorosilanide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of silicon-containing organic compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Chlorosilane: Similar in structure but contains fewer chlorine atoms.
Dichlorosilane: Contains two chlorine atoms and has different reactivity.
Silicon tetrachloride: Contains four chlorine atoms and is used in similar applications.
Uniqueness: Lithium;trichlorosilanide is unique due to its combination of lithium and trichlorosilane, which provides distinct reactivity and applications. Its ability to produce ultrapure silicon makes it particularly valuable in the semiconductor industry .
Propriétés
| 111728-60-0 | |
Formule moléculaire |
Cl3LiSi |
Poids moléculaire |
141.4 g/mol |
Nom IUPAC |
lithium;trichlorosilanide |
InChI |
InChI=1S/Cl3Si.Li/c1-4(2)3;/q-1;+1 |
Clé InChI |
NKQPMRDMFVLALQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Si-](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


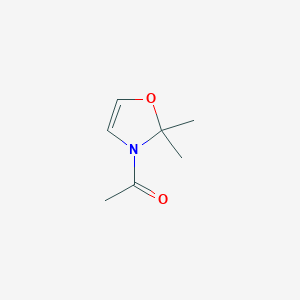

![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
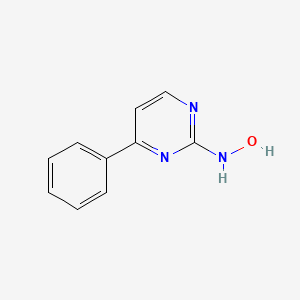
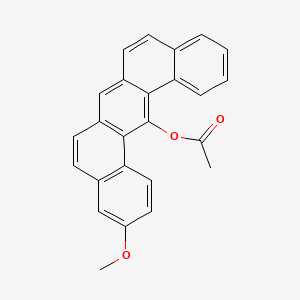
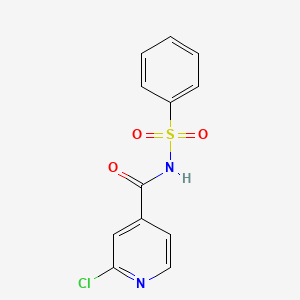

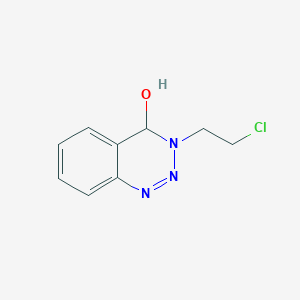
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
